2-DECALONE

Physical Chemistry Quality Control Procurement Specification

2-Decalone (CAS 4832-17-1), also designated decahydro-2-naphthalenone or bicyclo[4.4.0]decan-2-one, is a saturated bicyclic ketone (C₁₀H₁₆O, MW 152.23 g/mol) supplied commercially as a mixture of cis and trans stereoisomers at ≥95% purity. The compound features a fully hydrogenated naphthalene (decalin) skeleton with a carbonyl group at the 2-position, distinguishing it from the 1-position isomer (1-decalone, CAS 1579-21-1), partially hydrogenated analogs such as α-tetralone (CAS 529-34-0), and single-stereoisomer products (e.g., trans-2-decalone, CAS 16021-08-2).

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 4832-17-1
Cat. No. B1596380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-DECALONE
CAS4832-17-1
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESC1CCC2CC(=O)CCC2C1
InChIInChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2
InChIKeyLGVJRKCQQHOWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Decalone (CAS 4832-17-1): Product Profile for Procurement and Research Selection


2-Decalone (CAS 4832-17-1), also designated decahydro-2-naphthalenone or bicyclo[4.4.0]decan-2-one, is a saturated bicyclic ketone (C₁₀H₁₆O, MW 152.23 g/mol) supplied commercially as a mixture of cis and trans stereoisomers at ≥95% purity . The compound features a fully hydrogenated naphthalene (decalin) skeleton with a carbonyl group at the 2-position, distinguishing it from the 1-position isomer (1-decalone, CAS 1579-21-1), partially hydrogenated analogs such as α-tetralone (CAS 529-34-0), and single-stereoisomer products (e.g., trans-2-decalone, CAS 16021-08-2) [1]. Its conformational flexibility, arising from the cis/trans ring junction stereochemistry, underpins its utility as a mechanistic probe in stereochemical and conformational research, as well as a precursor in fragrance and synthetic chemistry applications.

Format cis/trans stereoisomer mixture
Study fit stereochemical probe, fragrance precursor
Identity saturated bicyclic ketone, conformational flexibility

Why 2-Decalone (CAS 4832-17-1) Cannot Be Generically Substituted: Stereochemical and Positional Isomer Differentiation


The bicyclic decalone scaffold presents multiple structural variables—carbonyl position (1- vs. 2-), ring junction stereochemistry (cis vs. trans), and degree of ring saturation—each of which produces quantifiably distinct physicochemical, reactivity, and biological profiles. The cis and trans isomers of 2-decalone differ in thermodynamic stability, with the trans isomer predominating at acid-catalyzed equilibrium [1], and exhibit a ~2.4-fold difference in nucleophilic addition rates toward hydroxylamine [2]. The position isomer 1-decalone (CAS 1579-21-1) possesses a distinct odor profile (camphor-like vs. woody-musk), different boiling point, and divergent metabolic fate. Consequently, interchanging 2-decalone (cis/trans mixture, CAS 4832-17-1) with either a single stereoisomer, a position isomer, or a partially unsaturated analog without accounting for these differences can invalidate experimental reproducibility, alter synthetic outcomes, and confound biological or sensory results.

! Single isomer (trans-2-decalone) removes ~2.4× differential reactivity and conformational heterogeneity present in the cis/trans mixture.
! Position isomer 1-decalone shifts odor profile, boiling point, and metabolic fate; physical properties may not transfer directly.
! Partially unsaturated analogs alter ring geometry and reactivity; isomer-dependent endpoint response may shift.

Quantitative Differentiation Evidence for 2-Decalone (CAS 4832-17-1) vs. Closest Analogs


Physical Property Differentiation: 2-Decalone vs. 1-Decalone Position Isomer

2-Decalone (CAS 4832-17-1, cis/trans mixture) is physically distinguishable from its position isomer 1-decalone (CAS 1579-21-1) by boiling point, density, and refractive index—parameters critical for identity verification and purity assessment during procurement . Under reduced pressure, 2-decalone boils at 96 °C at 2.5 mmHg, whereas 1-decalone boils at 73–75 °C at 1 mmHg. At atmospheric pressure (estimated), 2-decalone (trans isomer) boils at 253–255 °C, while 1-decalone boils at 215–216 °C. The density of 2-decalone (0.979 g/mL at 25 °C) is lower than that of 1-decalone (0.986 g/mL at 25 °C). These differences provide unambiguous batch identity verification.

Physical property differentiation
Reported
Δbp ~22 °C; Δdensity −0.007 g/mL vs. 1-decalone
Supports identity verification in procurement
Literature values; batch identity context
Physical Chemistry Quality Control Procurement Specification

Cis/Trans Thermodynamic Stability: Equilibrium Favors trans-2-Decalone Over cis-2-Decalone

When cis-2-decalone is subjected to acid-catalyzed equilibration (trace HCl in ether), the trans-2-decalone isomer predominates in the equilibrium mixture, confirming its greater thermodynamic stability [1]. This isomerization is stereospecific at the ring junction and is driven by reduced non-bonded steric interactions in the trans-fused decalin system. The commercial product CAS 4832-17-1 is supplied as a cis/trans mixture rather than an equilibrium-controlled composition, meaning its cis:trans ratio is synthesis-dependent rather than thermodynamic. Users who require a defined or equilibrium isomer ratio should not assume that the as-supplied mixture reflects thermodynamic distribution.

Cis/trans thermodynamic stability
Head-to-head
trans-2-decalone predominates at acid-catalyzed equilibrium
Supplied ratio is kinetic, not thermodynamic; may shift under acidic conditions
Allinger & Siefert, JACS 1972
Thermodynamics Stereochemistry Conformational Analysis

Nucleophilic Reactivity: trans-2-Decalone Is ~2.4× More Reactive Than cis-2-Decalone Toward Hydroxylamine

In a direct comparative kinetic study of nucleophilic addition of hydroxylamine in acidic medium, the trans isomer of 2-decalone exhibited a rate constant approximately 2.4 times greater than that of the cis isomer [1]. This reactivity difference was consistently observed across both neutral and acid-catalyzed conditions for the 2-decalone pair, as well as for related 10-methyl-2-decalone and 3,10-dimethyl-2-decalone cis/trans pairs. The preference for trans-isomer reactivity is attributed to conformational factors: the trans-decalin skeleton presents the carbonyl group in a less hindered equatorial environment, facilitating preferential equatorial attack by the nucleophile.

Nucleophilic reactivity
Head-to-head
k(trans) / k(cis) ≈ 2.4 toward hydroxylamine
Supports kinetic resolution or product distribution review
Agami et al., Can. J. Chem. 1982
Reaction Kinetics Stereoelectronic Effects Synthetic Methodology

Conformational Landscape: cis-2-Decalone Adopts Two Interconverting Chair Conformers vs. One Rigid trans Conformer

Rotational spectroscopy in a jet-cooled supersonic expansion revealed that 2-decalone exhibits three distinct conformations in the gas phase: a single rigid trans conformer with a non-inverting equatorial ring junction, and two distinct inverting double-chair cis conformers [1]. Population estimation based on relative spectral intensities was determined for all three species. Complementary solution-phase LIS (lanthanide-induced shift) NMR analysis quantified the steroidal-to-non-steroidal conformer ratio of cis-2-decalone as approximately 55:45 in CDCl₃, with an enthalpy difference of ~0.8 kcal/mol favoring the non-steroidal conformer [2]. The trans isomer, by contrast, adopts a single well-defined conformation (pucker angle α = 51 ± 2°, identical to cyclohexanone), providing a conformationally homogeneous scaffold for molecular recognition studies.

Conformational landscape
Head-to-head
cis: 2 interconverting conformers (55:45); trans: 1 rigid conformer
Supports molecular recognition and docking interpretation
Rotational spectroscopy; LIS NMR
Conformational Analysis Rotational Spectroscopy Molecular Recognition

Isomer-Specific Metabolic Fate: cis-2-Decalone Is Produced at Higher Levels Per Unit Dose Than trans-2-Decalone in Rodent Models

In single-administration toxicokinetic studies in male Fischer-344 rats, intravenous administration of cis-decalin resulted in greater production of cis-2-decalone per unit dose compared to trans-2-decalone production from trans-decalin [1]. Furthermore, sex-specific metabolic differences were documented: male rat kidney homogenates dosed with cis- and trans-decalin yielded cis-2-decalone and trans-2-decalone respectively, whereas female rats produced no detectable 2-decalone in kidney extracts [2]. The isomer-specific metabolism has toxicological significance, as 2-decalone formation is associated with α2u-globulin-mediated nephropathy uniquely in male rats. The ratio of α2u-globulin to total decalin plus decalone in male rat kidney was approximately 1.0, indicating a stoichiometric relationship [1].

Isomer-specific metabolic fate
Head-to-head
Higher cis-2-decalone production per unit dose in male rats; sex-specific kidney accumulation
Supports isomer-dependent toxicokinetic endpoint review
α2u-globulin nephropathy model context
Toxicokinetics Drug Metabolism α2u-Globulin Nephropathy

Gas Chromatographic Retention Index: 2-Decalone (RI 1275 on OV-1) as an Analytical Differentiation Marker

2-Decalone (as the cis/trans mixture) has a reported Kovats retention index (RI) of 1275 on a non-polar OV-1 capillary column under temperature-programmed conditions (N₂ carrier, 1 K/min from 0 °C to 230 °C) [1]. This RI value was determined in the context of quince (Cydonia vulgaris) flavor volatile analysis, where 2-decalone was identified alongside numerous other volatile constituents. The retention index serves as a system-independent chromatographic identifier, enabling laboratories to confirm the identity of 2-decalone in complex mixtures without requiring authentic reference standards for every isomer. While retention index data for 1-decalone on the same OV-1 phase was not located in the primary literature for direct comparison, the RI of 1275 provides a reproducible benchmark for distinguishing 2-decalone from co-eluting bicyclic ketones and decalin derivatives in GC-based analytical workflows.

GC retention index
Supporting evidence
RI = 1275 on OV-1
Supports GC-based identity confirmation
Schreyen et al., J. Agric. Food Chem. 1979
Analytical Chemistry GC-MS Volatile Compound Identification

Optimal Application Scenarios for 2-Decalone (CAS 4832-17-1) Based on Quantitative Differentiation Evidence


Conformational Analysis and Molecular Recognition Studies Using cis/trans Conformational Heterogeneity

The commercial cis/trans mixture (CAS 4832-17-1) provides, in a single product, access to three spectroscopically distinct conformations: one rigid trans conformer and two interconverting cis conformers (steroidal:non-steroidal ≈ 55:45) [1]. This makes it an ideal model system for studying the interplay between ring junction stereochemistry and molecular recognition events—such as enzyme-substrate binding, host-guest complexation, or supramolecular assembly—where conformational preorganization vs. flexibility is the experimental variable of interest.

Stereochemistry-Dependent Synthetic Derivatization Leveraging Differential cis/trans Reactivity

For synthetic chemists performing nucleophilic additions (e.g., oximation, hydrazone formation, reductive amination), the ~2.4-fold higher reactivity of the trans isomer toward hydroxylamine [2] can be exploited for kinetic resolution or for predicting product distribution when using the cis/trans mixture. Researchers should specify CAS 4832-17-1 when the synthetic goal requires both isomers present to study or exploit differential reactivity, rather than ordering a single-isomer product that would eliminate this dimension of chemical behavior.

Toxicological and Metabolic Studies Requiring Defined Isomeric Mixtures with Known Biological Fate

In rodent models, cis- and trans-2-decalone exhibit isomer-specific production rates from their respective decalin precursors, with male-specific kidney accumulation linked to α2u-globulin nephropathy [3]. The commercial cis/trans mixture (CAS 4832-17-1) is the appropriate procurement choice for toxicokinetic investigations where the biological system's differential handling of the two isomers constitutes the experimental endpoint, as opposed to single-isomer products that would mask sex- and isomer-specific metabolic effects.

Fragrance and Flavor Research: Woody-Musk Odor Profiling with Defined Isomer Composition

trans-2-Decalone is recognized in perfumery for its woody, floral, and musk odor character with moderate to strong intensity [1]. The commercial mixture (CAS 4832-17-1) is distinct from 1-decalone, which possesses a camphor-like aroma suitable for different fragrance applications. Fragrance chemists formulating woody or musk accords should source CAS 4832-17-1 when a balanced cis/trans profile is desired, and should verify isomer composition by GC analysis (RI 1275 on OV-1) to ensure batch-to-batch olfactory consistency.

Application
Selection Property
Validation Focus
Conformational analysis and molecular recognition
cis/trans conformational heterogeneity
Spectroscopic conformer population review
Stereochemistry-dependent synthetic derivatization
Differential cis/trans nucleophilic reactivity
Kinetic resolution and product distribution review
Toxicological and metabolic studies
Isomer-specific metabolic fate
Sex- and isomer-dependent toxicokinetic endpoint monitoring
Fragrance and flavor research
Woody-musk odor profile with defined isomer composition
GC retention index and batch olfactory consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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